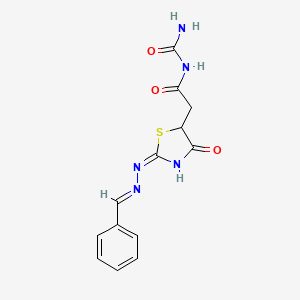

2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide

Vue d'ensemble

Description

2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a well-defined process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Applications De Recherche Scientifique

- Application : The compound’s semiconducting properties make it suitable for use in OTFTs. Researchers explore its potential as an active layer material, optimizing charge transport and device performance .

- Application : Studies investigate the compound’s antibacterial activity against various pathogens. Its unique chemical structure may lead to the development of new antibiotics or antimicrobial coatings .

- Application : Researchers explore whether the compound can modulate inflammatory pathways. Its potential as an anti-inflammatory drug warrants further investigation .

- Application : The compound’s cytotoxic effects on cancer cells are studied. It may serve as a lead compound for developing targeted anticancer drugs .

- Application : Investigations focus on the compound’s light-absorbing properties and charge generation efficiency. It could contribute to efficient and lightweight OPVs .

- Application : Researchers explore the compound’s ability to encapsulate and release drugs. Its unique structure may allow precise drug targeting and sustained release .

Organic Thin-Film Transistors (OTFTs)

Antibacterial Agents

Anti-Inflammatory Properties

Cancer Therapy

Photovoltaic Devices

Materials for Drug Delivery

Propriétés

IUPAC Name |

2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-carbamoylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3S/c14-12(21)16-10(19)6-9-11(20)17-13(22-9)18-15-7-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,17,18,20)(H3,14,16,19,21)/b15-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXOPEFRKDMNIP-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331976 | |

| Record name | 2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-carbamoylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide | |

CAS RN |

868152-93-6 | |

| Record name | 2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-carbamoylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate](/img/structure/B2719741.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2719743.png)

![2-[[6-(2,5-Dimethoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2719745.png)

![N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719748.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2719752.png)

![2-(3,5-dimethoxyphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2719754.png)